1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine
CAS No.: 1249225-78-2
Cat. No.: VC3381634
Molecular Formula: C11H20N4O
Molecular Weight: 224.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1249225-78-2 |
|---|---|
| Molecular Formula | C11H20N4O |
| Molecular Weight | 224.3 g/mol |
| IUPAC Name | 1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine |
| Standard InChI | InChI=1S/C11H20N4O/c1-3-11-13-10(14-16-11)8-15-6-4-5-9(7-15)12-2/h9,12H,3-8H2,1-2H3 |
| Standard InChI Key | GRRSAHUQZCBOSI-UHFFFAOYSA-N |
| SMILES | CCC1=NC(=NO1)CN2CCCC(C2)NC |
| Canonical SMILES | CCC1=NC(=NO1)CN2CCCC(C2)NC |
Introduction
Chemical Identity and Structure
Basic Identification
1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine is characterized by several key identifiers that establish its chemical identity in scientific literature and databases.
| Parameter | Value | Source |
|---|---|---|
| CAS Registry Number | 1249225-78-2 | |
| Molecular Formula | C₁₁H₂₀N₄O | |
| Molecular Weight | 224.30 g/mol | |
| SMILES Code | CNC1CN(CC2=NOC(CC)=N2)CCC1 | |
| MDL Number | MFCD16789026 |
The compound contains a 1,2,4-oxadiazole ring with an ethyl substituent at position 5, connected via a methylene bridge to a piperidine ring. The piperidine has an N-methylamine substituent at position 3, creating a molecule with multiple nitrogen-containing functional groups .
Structural Features
The structure of 1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine consists of several key components that contribute to its chemical behavior:
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A 1,2,4-oxadiazole ring - a five-membered heterocycle containing two nitrogen atoms and one oxygen atom
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An ethyl group attached to position 5 of the oxadiazole ring
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A methylene (CH₂) linker connecting the oxadiazole to the piperidine nitrogen
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A piperidine ring - a six-membered heterocycle with one nitrogen atom
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A methylamino group (-NHCH₃) at position 3 of the piperidine ring
This combination of heterocyclic rings and amine functionality suggests potential hydrogen bonding capabilities and a moderate degree of lipophilicity, properties often associated with biologically active compounds .
Physical and Chemical Properties
Computed Properties
While limited experimental data is available for this specific compound, computational approaches provide insights into its likely physicochemical properties. The following information helps characterize its potential behavior in biological systems and chemical reactions.
The presence of both the lipophilic ethyl group and the hydrophilic amine functionality likely contributes to a balanced partition coefficient, potentially facilitating membrane permeability while maintaining sufficient water solubility .
Structural Comparison
The compound shares structural similarities with other oxadiazole derivatives that have been studied for various applications. When comparing to related compounds in the search results, several structural patterns emerge:
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The 1,2,4-oxadiazole ring system appears in multiple compounds, indicating its importance as a pharmacophore
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Methylene linkers between heterocycles are common structural features
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Secondary amine functionalities occur frequently, suggesting their role in biological activity
For instance, the compound (3S)-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]piperidin-3-amine (CID 95979453) represents a more complex analog, featuring an additional methylpyrazole substituent .
Synthesis and Preparation
Purification Considerations
The purification of 1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine likely involves standard techniques for basic nitrogen-containing compounds:
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Column chromatography using silica gel and appropriate solvent systems
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Potential conversion to salts (hydrochloride, etc.) for crystallization
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Recrystallization from suitable organic solvents
The commercial availability of this compound indicates that purification protocols have been established to achieve acceptable purity for research purposes .
Applications and Research Significance
Research Context
The compound appears in multiple chemical supply catalogs, indicating its relevance to ongoing research. The listing of this compound in Ambeed's catalog under "Pharmaceutical Research" suggests its importance in drug discovery efforts .
Additionally, the compound's CAS number appears in European patent records, indicating potential proprietary applications or synthesis methods have been documented . This suggests the compound may have recognized utility in industrial or pharmaceutical research contexts.
Analytical Characterization
Identification Methods
Standard analytical techniques likely employed for the characterization of 1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR for proton environments
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¹³C NMR for carbon environments
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2D techniques (COSY, HSQC, HMBC) for structural confirmation
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Mass Spectrometry
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Determination of exact mass
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Fragmentation pattern analysis
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Infrared Spectroscopy
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Identification of functional groups
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Confirmation of secondary amine N-H stretching
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These analytical techniques provide complementary information for structural verification and purity assessment .
Structural Confirmation
The structural features of 1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine would produce distinctive spectroscopic data:
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In ¹H NMR:
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Characteristic triplet and quartet pattern for the ethyl group
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Distinctive chemical shifts for methylene protons adjacent to the oxadiazole
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Complex multiplet patterns for the piperidine ring protons
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Singlet for the N-methyl group
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In mass spectrometry:
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Molecular ion peak at m/z 224
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Fragmentation patterns including cleavage at the methylene linker
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These spectroscopic fingerprints would confirm the structure and provide quality control parameters for compound identification .
Related Compounds and Structural Analogs
Structural Variations
Several related compounds appear in the search results, highlighting structural modifications that expand our understanding of this chemical class:
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5-ethyl-1,2,4-oxadiazol-3-amine (CID 15209807) - a simpler analog containing just the oxadiazole core with an amine substituent
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(3S)-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]piperidin-3-amine (CID 95979453) - a more complex derivative with an additional methylpyrazole moiety
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3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)BENZALDEHYDE (CAS 852180-68-8) - an aromatic derivative containing a benzaldehyde group fused to the oxadiazole ring
These structural variations demonstrate the versatility of the oxadiazole scaffold and its compatibility with various functional groups, potentially providing structure-activity relationship insights.
Comparative Physical Properties
The table below compares key physical properties of 1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine with related compounds:
This comparison illustrates how structural modifications affect fundamental physical properties, which in turn influence the compounds' behavior in biological systems and chemical reactions.
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